molecular formula C10H16N2O3S B8465369 3-Benzyloxypropylsulfamide

3-Benzyloxypropylsulfamide

Cat. No. B8465369
M. Wt: 244.31 g/mol
InChI Key: YFFNIWFEYPUOEK-UHFFFAOYSA-N
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Patent
US07868012B2

Procedure details

To a solution of sulfamide (1.0 g, 10.4 mmol) in dry DMF (50 mL) is added NaH (416 mg 60% dispersion in mineral oil, 10.4 mmol) in portions. After the evolution of gas has stopped, (3-bromo-propoxymethyl)-benzene (2.38 g, 10.4 mmol) is added and the reaction mixture is stirred at 50° C. for 18 h. The suspension is cooled to rt, neutralized with 1N aq. HCl (5 mL) and concentrated. The solid residue is suspended in acetone and filtered. The filtrate is evaporated and the residue is purified by column chromatography on silica gel eluting with hexane/EA to afford 3-benzyloxypropylsulfamide (651 mg) as a colourless oil. LC-MS: tR=0.73 min, [M+H]+=245.18; 1H NMR (CDCl3): δ 7.39-7.27 (m, 5H), 4.94 (t br, J=4.6 Hz, 1H), 4.53 (s br, 2H), 4.50 (s, 2H), 3.60 (t, J=5.9 Hz, 2H), 3.26 (q, J=5.9 Hz, 2H), 1.89 (p, J=5.9 Hz, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
416 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([NH2:5])([NH2:4])(=[O:3])=[O:2].[H-].[Na+].Br[CH2:9][CH2:10][CH2:11][O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.Cl>CN(C=O)C>[CH2:13]([O:12][CH2:11][CH2:10][CH2:9][NH:4][S:1]([NH2:5])(=[O:3])=[O:2])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S(=O)(=O)(N)N
Name
Quantity
416 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.38 g
Type
reactant
Smiles
BrCCCOCC1=CC=CC=C1
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 50° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension is cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography on silica gel eluting with hexane/EA

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCCNS(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 651 mg
YIELD: CALCULATEDPERCENTYIELD 25.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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